Naloxonazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

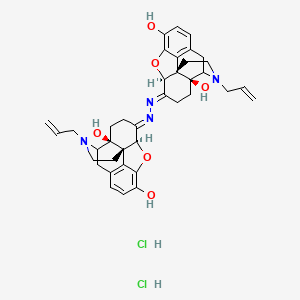

C38H44Cl2N4O6 |

|---|---|

Molecular Weight |

723.7 g/mol |

IUPAC Name |

(4aS,7E,7aS,12bS)-7-[(E)-[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride |

InChI |

InChI=1S/C38H42N4O6.2ClH/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2;;/h3-8,27-28,33-34,43-46H,1-2,9-20H2;2*1H/b39-23+,40-24+;;/t27?,28?,33-,34-,35+,36+,37-,38-;;/m1../s1 |

InChI Key |

VIAIHLLKDJKEKM-HOQHGZPCSA-N |

Isomeric SMILES |

C=CCN1C2[C@]3([C@]4(C5=C(C2)C=CC(=C5O[C@@H]4/C(=N/N=C\6/[C@H]7OC8=C(C=CC9=C8[C@]72[C@](C(C9)N(CC2)CC=C)(CC6)O)O)/CC3)O)CC1)O.Cl.Cl |

Canonical SMILES |

C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Binding Affinity of Naloxonazine for μ-Opioid Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of naloxonazine for μ-opioid receptor (MOR) subtypes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and opioid pharmacology. This document summarizes quantitative binding data, details relevant experimental methodologies, and illustrates key signaling pathways.

Executive Summary

Naloxonazine is a potent and selective antagonist of the μ-opioid receptor, exhibiting a notably higher affinity for the μ₁ subtype. Its irreversible binding nature makes it a valuable pharmacological tool for differentiating the physiological roles of μ-opioid receptor subtypes. This guide presents the binding affinities (Ki and Kd values) of naloxonazine for various opioid receptor subtypes, outlines the experimental protocols used to determine these values, and provides a visual representation of the associated signaling pathways.

Data Presentation: Binding Affinity of Naloxonazine

The following tables summarize the quantitative data on the binding affinity of naloxonazine for different opioid receptor subtypes. These values have been compiled from radioligand binding assays.

Table 1: Inhibition Constants (Ki) of Naloxonazine at Opioid Receptors

| Receptor Subtype | Ki (nM) | Reference |

| μ-Opioid Receptor | 0.054 | [1] |

| κ-Opioid Receptor | 11 | [1] |

| δ-Opioid Receptor | 8.6 | [1] |

Table 2: Dissociation Constants (Kd) of Naloxonazine at Opioid Receptors

| Receptor Subtype | Kd (nM) | Reference |

| μ₁-Opioid Receptor | 0.1 | [1] |

| μ-Opioid Receptor | 2 | [1] |

| δ-Opioid Receptor | 5 | [1] |

Naloxonazine demonstrates a high affinity and selectivity for the μ-opioid receptor, particularly the μ₁ subtype, as evidenced by the low nanomolar and sub-nanomolar Ki and Kd values.[1] Its affinity for κ- and δ-opioid receptors is significantly lower.[1] Furthermore, naloxonazine acts as a potent, long-lasting, and irreversible inhibitor of opiate binding sites.[2][3] It is important to note that while it is a postulated μ₁ opioid receptor antagonist, naloxonazine has also been shown to produce prolonged antagonism of central delta opioid receptor activity in vivo.[4]

Experimental Protocols

The determination of binding affinity (Ki) and dissociation constants (Kd) for naloxonazine is primarily achieved through radioligand binding assays. Below is a detailed methodology for a typical competition radioligand binding assay.

Competition Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of a test compound (naloxonazine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

-

Receptor Source: Cell membranes prepared from tissues or cell lines expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing human μ-opioid receptors).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for μ-opioid receptors).

-

Test Compound: Naloxonazine hydrochloride of known concentration.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled standard antagonist (e.g., naloxone).

-

Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4, with specific ion concentrations as required.

-

Wash Buffer: Ice-cold binding buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter: For measuring radioactivity.

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation:

-

Homogenize the receptor-expressing cells or tissues in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Contains receptor membranes and the radioligand.

-

Non-specific Binding: Contains receptor membranes, the radioligand, and a high concentration of the unlabeled standard antagonist.

-

Competition Binding: Contains receptor membranes, the radioligand, and varying concentrations of the test compound (naloxonazine).

-

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow of a competition radioligand binding assay.

Signaling Pathway: μ-Opioid Receptor Antagonism by Naloxonazine

References

- 1. caymanchem.com [caymanchem.com]

- 2. Naloxonazine, a potent, long-lasting inhibitor of opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naloxonazine - Wikipedia [en.wikipedia.org]

- 4. Evidence that naloxonazine produces prolonged antagonism of central delta opioid receptor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Naloxonazine Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxonazine dihydrochloride (B599025) is a potent and irreversible antagonist of the μ-opioid receptor, with a notable selectivity for the μ₁ subtype. Its discovery stemmed from investigations into the long-acting properties of naloxazone (B1237472), revealing that naloxonazine is the active dimeric azine derivative formed spontaneously from naloxazone in acidic environments. This unique mechanism of formation and its irreversible binding characteristics have established naloxonazine as a critical tool in opioid receptor research. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of naloxonazine dihydrochloride, including detailed experimental protocols and a summary of its binding affinities.

Discovery and Core Concepts

The journey to understanding naloxonazine began with studies on naloxazone, the hydrazone derivative of the general opioid antagonist, naloxone (B1662785).[1][2] Researchers observed that naloxazone exhibited a prolonged and seemingly irreversible antagonism at opioid binding sites, particularly the high-affinity μ₁ sites.[1] However, the high doses of naloxazone required to achieve this effect suggested that a more potent, active compound might be responsible.

Subsequent investigations revealed that in acidic solutions, naloxazone undergoes a spontaneous rearrangement and dimerization to form naloxonazine, an azine derivative.[1][2][3] It was determined that naloxonazine is the more stable and far more potent antagonist responsible for the irreversible binding attributed to naloxazone.[1][2] Unlike its precursor, naloxonazine is relatively stable in solution and does not readily dissociate back into naloxone or naloxazone.[1] This irreversible binding is a key feature, resulting from the formation of a covalent bond with the receptor, which persists even after extensive washing in experimental preparations.[1]

Synthesis of this compound

The synthesis of this compound is a two-step process starting from naloxone. The first step involves the formation of the hydrazone intermediate, naloxazone, which then dimerizes under acidic conditions to form naloxonazine. The dihydrochloride salt is then prepared to enhance aqueous solubility.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Naloxazone (Naloxone Hydrazone)

-

Reaction Setup: Dissolve naloxone hydrochloride in a suitable solvent system, such as a mixture of ethanol (B145695) and water.

-

Addition of Hydrazine (B178648): Add an excess of hydrazine hydrate (B1144303) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified period, typically several hours, to allow for the formation of the hydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the naloxazone product can be isolated by precipitation or extraction. The crude product is then purified by recrystallization from an appropriate solvent to yield pure naloxazone.

Step 2: Synthesis of Naloxonazine from Naloxazone

-

Acid-Catalyzed Dimerization: Dissolve the purified naloxazone in an acidic aqueous solution (e.g., dilute hydrochloric acid).

-

Spontaneous Rearrangement: Allow the solution to stand at room temperature. Approximately 35% of the naloxazone will spontaneously rearrange and dimerize to form naloxonazine.[1]

-

Monitoring the Reaction: The formation of naloxonazine can be monitored using spectroscopic methods, such as UV-Vis spectrophotometry or HPLC.

-

Isolation and Purification: The naloxonazine can be precipitated from the solution by adjusting the pH or by solvent evaporation. The crude product is then collected by filtration.

Step 3: Preparation of this compound

-

Salt Formation: Dissolve the purified naloxonazine in a suitable organic solvent (e.g., ethanol).

-

Addition of Hydrochloric Acid: Add a stoichiometric amount of concentrated hydrochloric acid to the solution to form the dihydrochloride salt.

-

Crystallization: Cool the solution to induce crystallization of this compound.

-

Final Product: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum to obtain the final product.

The following diagram illustrates the synthetic workflow from naloxone to this compound.

Pharmacological Data

Naloxonazine is characterized by its high affinity and selectivity for the μ-opioid receptor, particularly the μ₁ subtype. Its irreversible antagonism makes it a valuable tool for studying opioid receptor pharmacology.

Table 1: Binding Affinity of Naloxonazine at Opioid Receptors

| Receptor Subtype | Ligand | Kᵢ (nM) | Assay Type | Reference |

| μ-Opioid | Naloxonazine | 0.054 | Radioligand Binding Assay | [4] |

| δ-Opioid | Naloxonazine | 8.6 | Radioligand Binding Assay | [4] |

| κ-Opioid | Naloxonazine | 11 | Radioligand Binding Assay | [4] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Inhibitory Concentration of Naloxonazine

| Receptor Subtype | Ligand | IC₅₀ (nM) | Assay Type | Reference |

| μ-Opioid | Naloxonazine | 5.4 | Specific μ-opioid receptor antagonist assay | [5] |

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action and Signaling Pathways

Naloxonazine exerts its effect as an antagonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR). Upon activation by an agonist, the μ-opioid receptor typically initiates a signaling cascade that leads to analgesia and other opioid effects. This involves the dissociation of the Gα and Gβγ subunits of the associated G-protein.

Naloxonazine, through its irreversible binding, prevents the conformational change in the receptor that is necessary for G-protein activation. This effectively blocks the downstream signaling pathways.

The following diagram illustrates the antagonistic action of naloxonazine on the μ-opioid receptor signaling pathway.

Furthermore, agonist binding to the μ-opioid receptor can also trigger the recruitment of β-arrestin proteins, which leads to receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways. As an irreversible antagonist, naloxonazine is presumed to lock the receptor in an inactive conformation, thereby preventing the necessary structural changes for both G-protein coupling and subsequent β-arrestin recruitment.

The workflow for a typical β-arrestin recruitment assay to confirm this is outlined below.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is a generalized method for determining the binding affinity of naloxonazine for opioid receptors using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the opioid receptor of interest (μ, δ, or κ).

-

Radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of unlabeled naloxone).

-

Scintillation fluid and scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of cell membrane preparation.

-

Increasing concentrations of naloxonazine (for the competition curve).

-

A fixed concentration of the radiolabeled ligand.

-

For total binding wells, add assay buffer instead of naloxonazine.

-

For non-specific binding wells, add a high concentration of unlabeled naloxone.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of naloxonazine.

-

Determine the IC₅₀ value from the resulting competition curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Conclusion

This compound stands out as a pivotal pharmacological tool due to its irreversible antagonism of the μ-opioid receptor. Its discovery as the active metabolite of naloxazone has provided researchers with a potent and long-lasting inhibitor to probe the intricacies of opioid receptor function, including receptor turnover, signaling, and the physiological roles of the μ₁ subtype. The synthetic route, while involving a spontaneous rearrangement, can be controlled to produce this valuable research compound. The quantitative data on its binding affinity underscore its potency and selectivity. A thorough understanding of its mechanism of action continues to be essential for the development of novel therapeutics targeting the opioid system.

References

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Naloxonazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naloxonazine is a potent and selective antagonist of the μ-opioid receptor (MOR), exhibiting a unique profile characterized by irreversible binding and a prolonged duration of action that far exceeds its systemic half-life. It is the dimeric azine derivative of naloxone (B1662785) and is understood to be the active compound responsible for the long-acting effects previously attributed to naloxazone (B1237472), from which it forms spontaneously in acidic conditions.[1][2][3][4] This prolonged and selective antagonism, particularly for the μ₁ receptor subtype, has established naloxonazine as an invaluable pharmacological tool for elucidating the distinct roles of opioid receptor subtypes in various physiological and pathological processes, including analgesia, reward, and respiratory control. This guide provides an in-depth review of the pharmacodynamic and pharmacokinetic properties of naloxonazine, details common experimental methodologies, and presents key data and signaling pathways to support further research and development.

Pharmacodynamics

Mechanism of Action

Naloxonazine functions as a potent, irreversible μ-opioid receptor antagonist.[1] Its primary mechanism involves binding to the μ-opioid receptor, with a relative selectivity for the high-affinity μ₁ subtype.[2][5] Unlike reversible antagonists such as naloxone, naloxonazine's interaction with the receptor is wash-resistant, suggesting the formation of a stable, possibly covalent, bond.[2][3][5] This irreversible binding permanently inactivates the receptor until it is replaced by cellular recycling processes.[3]

The irreversible nature of its binding is responsible for its long-lasting pharmacological effects.[5] While naloxonazine possesses reversible antagonist actions similar to naloxone, its irreversible actions are what confer its relative μ₁ selectivity.[5] It is crucial to note that this selectivity is dose-dependent; at higher concentrations, naloxonazine can irreversibly antagonize other opioid receptor subtypes, including delta-opioid receptors.[5][6]

Naloxonazine is formed from the spontaneous dimerization of naloxazone in acidic solutions.[2][3] Evidence suggests that naloxonazine is the more active compound, as naloxazone itself does not display irreversible binding under conditions where its conversion to naloxonazine is prevented.[2][3]

Receptor Binding Affinity

Naloxonazine's high affinity for the μ-opioid receptor is a cornerstone of its pharmacological profile. Its selectivity for μ-receptors over δ- and κ-opioid receptors has been quantified in various radioligand binding assays.

| Receptor Subtype | Ligand Type | Binding Affinity (Kᵢ / Kₔ) | Assay Conditions | Reference |

| μ-Opioid | Antagonist | Kᵢ = 0.054 nM | Radioligand binding assay | [7] |

| μ₁-Opioid | Antagonist | Kₔ = 0.1 nM | High-affinity site binding | [7] |

| μ (non-μ₁) | Antagonist | Kₔ = 2 nM | Low-affinity site binding | [7] |

| κ-Opioid | Antagonist | Kᵢ = 11 nM | Radioligand binding assay | [7] |

| δ-Opioid | Antagonist | Kᵢ = 8.6 nM | Radioligand binding assay | [7] |

| δ-Opioid | Antagonist | Kₔ = 5 nM | Radioligand binding assay | [7] |

Signaling Pathways

As a competitive antagonist, naloxonazine blocks the canonical signaling pathway of the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). Typically, when an opioid agonist binds to the MOR, it triggers a conformational change that activates the associated inhibitory G-protein (Gαi/o). This activation leads to the dissociation of the Gα and Gβγ subunits, which then mediate downstream effects, including:

-

Inhibition of adenylyl cyclase , reducing cyclic AMP (cAMP) levels.

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels , leading to membrane hyperpolarization and reduced neuronal excitability.

-

Inhibition of voltage-gated calcium channels (VGCCs) , which suppresses neurotransmitter release.[8]

Naloxonazine's irreversible binding prevents agonist binding and subsequent G-protein activation, thereby blocking all downstream signaling and antagonizing opioid effects.

Figure 1: Naloxonazine's antagonism of the μ-opioid receptor signaling pathway.

In Vivo Pharmacological Effects

Naloxonazine's unique properties have been leveraged in numerous in vivo studies to dissect opioid pharmacology:

-

Analgesia: It potently antagonizes morphine-induced analgesia for over 24 hours.[5] Studies using naloxonazine suggest that morphine analgesia has both a naloxonazine-sensitive (μ₁) and a naloxonazine-insensitive component.[5]

-

Respiratory Depression: In rats, naloxonazine (0.16 mg/kg) reverses respiratory depression (hypercapnia and hypoxia) induced by the potent opioid sufentanil.[7]

-

Reward and Behavior: Naloxonazine has been shown to block cocaine-induced conditioned place preference in rats at a dose of 20 mg/kg.[7][9] It also attenuates the increase in locomotor activity induced by methamphetamine in mice and can reduce ethanol (B145695) self-administration in rats.[7][10]

-

Nigrostriatal Dopamine (B1211576) System: It has been used to demonstrate that μ₂ and delta receptors, rather than μ₁ receptors, regulate the nigrostriatal pathway, as naloxonazine blocked morphine's analgesic effects without altering morphine-dependent increases in striatal dopamine metabolism.[11]

Pharmacokinetics

The pharmacokinetics of naloxonazine are distinct, defined by a short elimination half-life but a very long duration of action due to its irreversible receptor binding.

Absorption, Distribution, Metabolism, and Excretion

Detailed metabolic studies specifically on naloxonazine are limited. However, insights can be drawn from its parent compound, naloxone. Naloxone is extensively metabolized in the liver, primarily by UDP-glucuronosyltransferase to form naloxone-3-glucuronide.[12] It is likely that naloxonazine follows a similar hepatic metabolic pathway.

Half-Life and Duration of Action

There is a critical disconnect between naloxonazine's plasma half-life and its pharmacodynamic effect. This highlights the importance of its irreversible mechanism of action over its systemic clearance.

| Parameter | Value | Animal Model | Notes | Reference |

| Terminal Elimination Half-Life | < 3 hours | Mice/Rats | The short half-life does not account for the prolonged antagonist activity. | [5] |

| Duration of Action (Antagonism) | > 24 hours | Mice/Rats | Antagonism of morphine analgesia persists long after the drug is cleared. | [5] |

Key Experimental Protocols

Radioligand Competition Binding Assay

This in vitro protocol is used to determine the binding affinity (Kᵢ) of naloxonazine for opioid receptors.

Objective: To quantify the affinity of naloxonazine for μ, δ, and κ opioid receptors by measuring its ability to displace a specific radiolabeled ligand.

Methodology:

-

Tissue Preparation: Whole brains from rodents (e.g., Sprague-Dawley rats) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing cell membranes is resuspended. This process is repeated to wash the membranes.

-

Assay Incubation: The washed membrane preparation is incubated with:

-

A specific radiolabeled opioid ligand at a concentration near its Kₔ (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ).

-

Varying concentrations of unlabeled naloxonazine (typically spanning 6-8 orders of magnitude).

-

A buffer solution.

-

-

Determination of Non-Specific Binding: A parallel set of tubes is prepared containing a high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone) to saturate all receptors.

-

Incubation and Termination: The mixture is incubated at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, trapping the membranes with bound radioligand.

-

Quantification: The filters are washed with cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.

-

Data Analysis: The concentration of naloxonazine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration and Kₔ is the dissociation constant of the radiolabeled ligand.

In Vivo Antinociception Assay (Tail-Flick Test)

This protocol assesses the in vivo efficacy of naloxonazine as an antagonist against opioid-induced analgesia.

Objective: To measure the ability of naloxonazine pretreatment to block the analgesic effect of an opioid agonist (e.g., morphine) in a thermal pain model.

Methodology:

-

Animal Acclimatization: Male mice or rats are acclimated to the testing environment and handling procedures for several days prior to the experiment.

-

Baseline Latency Measurement: The basal tail-flick latency is determined for each animal by focusing a beam of radiant heat on the ventral surface of its tail. The time taken for the animal to flick its tail away from the heat source is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

-

Naloxonazine Administration: Animals are pretreated with naloxonazine (e.g., 35 mg/kg, s.c.) or vehicle. Due to its long-lasting effects, this pretreatment is often performed 24 hours before the agonist challenge.[13]

-

Opioid Agonist Administration: At the designated time after pretreatment, animals are administered an opioid agonist (e.g., morphine, 8 mg/kg, s.c.) or saline.[11]

-

Post-Agonist Latency Measurement: Tail-flick latencies are measured at several time points after agonist administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The data are often converted to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. The antagonism is demonstrated by a significant reduction in the %MPE or a rightward shift in the agonist's dose-response curve in the naloxonazine-pretreated group compared to the vehicle-pretreated group.[13]

Figure 2: Experimental workflow for the tail-flick antinociception test.

Conclusion

Naloxonazine remains a cornerstone tool in opioid research. Its profile as a potent, long-acting, and relatively selective irreversible μ₁-opioid receptor antagonist allows for the functional separation of opioid receptor subtype effects in vivo in a manner that is not possible with short-acting, reversible antagonists. The profound disconnect between its rapid pharmacokinetic elimination and its prolonged pharmacodynamic action underscores the power of its irreversible binding mechanism. A thorough understanding of these properties is essential for professionals in neuroscience and drug development aiming to precisely modulate the complex opioid system for therapeutic benefit.

References

- 1. Naloxonazine - Wikipedia [en.wikipedia.org]

- 2. Naloxonazine, a potent, long-lasting inhibitor of opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naloxazone - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Naloxonazine actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence that naloxonazine produces prolonged antagonism of central delta opioid receptor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Effects of the selective mu(1)-opioid receptor antagonist, naloxonazine, on cocaine-induced conditioned place preference and locomotor behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Naloxonazine, a specific mu-opioid receptor antagonist, attenuates the increment of locomotor activity induced by acute methamphetamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Specific mu 2 opioid isoreceptor regulation of nigrostriatal neurons: in vivo evidence with naloxonazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic interaction between morphine and naloxone in human liver. A common pathway of glucuronidation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective antagonism by naloxonazine of antinociception by Tyr-D-Arg-Phe-beta-Ala, a novel dermorphin analogue with high affinity at mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural difference between Naloxonazine and naloxone

An In-depth Technical Guide on the Structural and Functional Differences Between Naloxone (B1662785) and Naloxonazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxone is a cornerstone in opioid pharmacology, recognized for its role as a competitive and reversible opioid receptor antagonist. Its derivative, naloxonazine, presents a distinct pharmacological profile characterized by its irreversible and selective antagonism at the μ-opioid receptor. This technical guide provides a detailed examination of the core structural distinctions between these two molecules and the resulting impact on their receptor binding kinetics, functional activity, and experimental characterization. We delve into the synthetic relationship between naloxone and naloxonazine, present a comparative analysis of their receptor binding affinities, and provide detailed experimental protocols for their synthesis and pharmacological evaluation.

Core Structural Differences

The fundamental structural difference between naloxone and naloxonazine lies in their molecular composition; naloxone is a monomer, while naloxonazine is a dimer.

-

Naloxone: A synthetic morphinane alkaloid, naloxone is a single molecular entity with the chemical formula C₁₉H₂₁NO₄.[1] It is structurally derived from oxymorphone.[2]

-

Naloxonazine: This molecule is a dimeric azine derivative of naloxone, with the chemical formula C₃₈H₄₂N₄O₆.[3] It is composed of two naloxone-derived units linked by an azine bridge (=N-N=). This dimerization is the key to its distinct pharmacological properties.[1]

Naloxonazine is not synthesized directly from naloxone in a single step but is formed spontaneously in acidic solutions from its immediate precursor, naloxazone (B1237472).[1][4] Naloxazone is the hydrazone derivative of naloxone.[5] The instability of naloxazone in acidic conditions leads to a dimerization reaction, yielding the more stable naloxonazine.[5]

Synthesis Pathway Overview

The synthesis of naloxonazine is a two-step process starting from naloxone.

Comparative Receptor Binding Affinities

The structural differences between naloxone and naloxonazine give rise to distinct receptor binding profiles. Naloxonazine exhibits significantly higher affinity and selectivity for the μ-opioid receptor compared to naloxone.

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference(s) |

| Naloxone | μ (mu) | 1.5 - 3.9 | [6][7] |

| δ (delta) | ~56 | [8] | |

| κ (kappa) | ~16 | [7][8] | |

| Naloxonazine | μ (mu) | ~0.054 | [9] |

| δ (delta) | ~8.6 | [9] | |

| κ (kappa) | ~11 | [9] |

Functional Differences: Reversible vs. Irreversible Antagonism

The most critical functional distinction between naloxone and naloxonazine is the nature of their interaction with the opioid receptor.

-

Naloxone: Acts as a competitive and reversible antagonist .[2] It binds to opioid receptors with high affinity but can be displaced by higher concentrations of an agonist. Its duration of action is relatively short.[10]

-

Naloxonazine: Is characterized as a potent, long-lasting, and irreversible or pseudo-irreversible antagonist , with a marked selectivity for the μ₁-opioid receptor subtype.[1][4] This irreversible nature is attributed to the formation of a stable, possibly covalent, bond with the receptor, making it resistant to washout.[3]

Signaling Pathways

Both naloxone and naloxonazine exert their effects by blocking the canonical signaling pathways of opioid receptors, which are G-protein coupled receptors (GPCRs). Primarily, they prevent the agonist-induced activation of the Gαi/o pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. They also block agonist-mediated recruitment of β-arrestin, a key protein in receptor desensitization and internalization.[11]

Experimental Protocols

Synthesis of Naloxonazine from Naloxone

This protocol outlines the laboratory-scale synthesis of naloxonazine from naloxone via the naloxazone intermediate.

Step 1: Synthesis of Naloxazone

-

Dissolve naloxone in a suitable solvent such as ethanol.

-

Add an excess of hydrazine hydrate (B1144303) (NH₂NH₂·H₂O).

-

Reflux the mixture for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the product by adding water.

-

Filter and dry the resulting naloxazone precipitate.

Step 2: Conversion of Naloxazone to Naloxonazine

-

Dissolve the synthesized naloxazone in a dilute acidic solution (e.g., 1% acetic acid).[7]

-

Stir the solution at room temperature. The conversion to naloxonazine occurs spontaneously.[4][7] Approximately 35% of naloxazone converts to naloxonazine.[4][7]

-

The progress of the dimerization can be monitored by TLC.

-

Naloxonazine can be purified from the remaining naloxazone and other byproducts using column chromatography.

Radioligand Binding Assay for Affinity Determination

This protocol describes a competitive binding assay to determine the Ki of naloxone and naloxonazine.

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells stably expressing the μ-opioid receptor).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for the μ-opioid receptor), and varying concentrations of the unlabeled competitor (naloxone or naloxonazine).[6]

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Washout Experiment to Determine Irreversible Binding

This protocol is designed to differentiate between reversible and irreversible antagonism.

-

Pre-incubation: Incubate two sets of membrane preparations with a high concentration of either naloxone (reversible control) or naloxonazine for 30-60 minutes at 25°C.[7]

-

Washing: Subject the membranes to extensive washing to remove unbound antagonist. This is typically done by repeated cycles of centrifugation, removal of the supernatant, and resuspension in fresh buffer.[4]

-

Radioligand Binding: After the final wash, resuspend the membranes and perform a radioligand binding assay as described in section 6.2.

-

Analysis: Compare the specific binding of the radioligand in the naloxone-treated, naloxonazine-treated, and untreated control membranes. A significant and persistent reduction in radioligand binding in the naloxonazine-treated group, despite extensive washing, indicates irreversible or pseudo-irreversible binding.[4] The naloxone-treated group should show a recovery of binding sites, demonstrating the reversibility of its action.

Conclusion

The structural dimerization of naloxone to form naloxonazine results in a profound shift in its pharmacological profile. While both are opioid antagonists, naloxone's reversible nature makes it suitable for acute overdose reversal, whereas naloxonazine's potent, selective, and irreversible antagonism at the μ-opioid receptor provides a valuable tool for in-depth research into opioid receptor subtypes and their physiological roles. Understanding these core differences is crucial for the design of novel therapeutics and for the accurate interpretation of experimental data in the field of opioid pharmacology.

References

- 1. Naloxonazine - Wikipedia [en.wikipedia.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Naloxonazine, a potent, long-lasting inhibitor of opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naloxazone - Wikipedia [en.wikipedia.org]

- 6. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. researchgate.net [researchgate.net]

- 9. acsh.org [acsh.org]

- 10. benchchem.com [benchchem.com]

- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Naloxonazine Dihydrochloride: A Technical Guide to its Commercial Availability, Mechanism of Action, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Naloxonazine dihydrochloride (B599025), a potent and selective antagonist of the μ₁-opioid receptor, is commercially available for research purposes from various chemical suppliers. This guide provides an in-depth overview of its pharmacological properties, experimental applications, and the underlying signaling pathways it modulates. Detailed protocols for key in vitro and in vivo assays are presented, alongside quantitative data to facilitate experimental design and data interpretation.

Commercial Availability

Naloxonazine dihydrochloride is available for purchase from a range of suppliers specializing in research chemicals. While product specifications and availability may vary, it is generally supplied as a solid with purity levels typically exceeding 95%. It is important to note that this compound is intended for research use only and not for human or veterinary applications.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| MedChemExpress | 98.1% | 5 mg, 10 mg, 50 mg |

| APExBIO | - | 10mg, 50mg |

| AOBIOUS | - | - |

| Cayman Chemical | ≥98% | - |

| Santa Cruz Biotechnology | ≥95% | - |

| DC Chemicals | - | - |

| LabSolutions | - | - |

Note: R&D Systems has discontinued (B1498344) the sale of this compound for commercial reasons.

Pharmacological Profile

Naloxonazine is an irreversible antagonist with high selectivity for the μ₁-opioid receptor subtype.[1] Its antagonistic effects are long-lasting, persisting for over 24 hours in vivo, which is not attributed to a long elimination half-life (less than 3 hours) but rather to its persistent binding to the receptor.[2]

Binding Affinity and Potency

The affinity and potency of this compound have been characterized in various in vitro assays.

Table 2: In Vitro Pharmacological Data for this compound

| Parameter | Value | Assay System | Reference |

| IC₅₀ | 5.4 nM | - | [3] |

| Kᵢ (μ-opioid receptor) | 0.054 nM | Radioligand Binding Assay | [4] |

| Kᵢ (κ-opioid receptor) | 11 nM | Radioligand Binding Assay | [4] |

| Kᵢ (δ-opioid receptor) | 8.6 nM | Radioligand Binding Assay | [4] |

| Kₔ (μ₁-opioid receptor) | 0.1 nM | - | [4] |

| Kₔ (μ-opioid receptor) | 2 nM | - | [4] |

| Kₔ (δ-opioid receptor) | 5 nM | - | [4] |

In Vivo Activity

Naloxonazine has been demonstrated to be active in various animal models, where it antagonizes the effects of opioid agonists.

Table 3: In Vivo Activity of this compound

| Animal Model | Dose | Effect | Reference |

| Rat | 0.16 mg/kg | Reverses sufentanil-induced antinociception, hypercapnia, and hypoxia. | [4] |

| Rat | 10 mg/kg | Reduces ethanol (B145695) self-administration and food intake. | [4] |

| Rat | 20 mg/kg | Inhibits cocaine-induced conditioned place preference. | [4] |

| Mouse | 20 mg/kg, i.p. | Attenuates methamphetamine-induced increase in locomotor activity. | [5] |

| Mouse | 35 mg/kg, s.c. | Antagonizes the antinociceptive effect of a dermorphin (B549996) analogue. | [6] |

Signaling Pathways

Naloxonazine, as a μ-opioid receptor antagonist, blocks the downstream signaling cascades typically initiated by agonist binding. The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).

G-Protein Signaling Pathway Antagonism

Agonist activation of the μ-opioid receptor leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.[7] The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[8] The Gβγ dimer can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit N-type voltage-gated calcium channels.[7] Naloxonazine blocks these effects by preventing the initial conformational change in the receptor required for G-protein activation.

Caption: Antagonistic action of Naloxonazine on the μ-opioid receptor G-protein signaling pathway.

β-Arrestin Pathway

In addition to G-protein signaling, agonist binding to the μ-opioid receptor can also lead to the recruitment of β-arrestin.[8] This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling. As an antagonist, Naloxonazine would also be expected to block the conformational changes required for β-arrestin recruitment.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of Naloxonazine for the μ-opioid receptor.

Workflow:

Caption: Workflow for a radioligand binding assay to determine Naloxonazine's affinity.

Detailed Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the μ-opioid receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled μ-opioid receptor agonist (e.g., [³H]-DAMGO) and a range of concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of Naloxonazine. Plot the percentage of specific binding against the log concentration of Naloxonazine to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the extent to which a ligand can activate G-proteins coupled to a receptor. As an antagonist, Naloxonazine is expected to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Workflow:

Caption: Workflow for a GTPγS binding assay to assess the antagonistic activity of Naloxonazine.

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Incubation: In a multi-well plate, incubate the membranes with a fixed concentration of a μ-opioid receptor agonist (e.g., DAMGO), a range of concentrations of this compound, and [³⁵S]GTPγS in an assay buffer containing GDP.

-

Filtration and Washing: Terminate the reaction and wash the filters as described above.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding by Naloxonazine at each concentration to evaluate its antagonistic potency.

In Vivo Locomotor Activity Assay

This behavioral assay is used to assess the effect of Naloxonazine on spontaneous or drug-induced locomotor activity in rodents.

Workflow:

Caption: Workflow for an in vivo locomotor activity assay.

Detailed Protocol:

-

Animal Acclimation: Habituate the animals (e.g., mice) to the testing room and the locomotor activity chambers for a set period before the experiment.[9]

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at a specific time before administering a psychostimulant drug (e.g., methamphetamine) or a vehicle control.[5]

-

Data Recording: Immediately after the second injection, place the animals individually into locomotor activity chambers equipped with infrared beams to automatically track movement.[9] Record activity for a defined period (e.g., 2 hours).[5]

-

Data Analysis: Analyze the collected data for various parameters, including total distance traveled, horizontal activity, vertical activity (rearing), and stereotyped behaviors. Compare the results between the different treatment groups to determine the effect of Naloxonazine on locomotor activity.

Conclusion

This compound is a readily available and valuable pharmacological tool for researchers investigating the μ-opioid receptor system. Its high affinity, selectivity, and irreversible nature make it particularly useful for dissecting the roles of the μ₁-opioid receptor subtype in various physiological and pathological processes. The experimental protocols and data provided in this guide offer a comprehensive resource for the effective utilization of this compound in a research setting.

References

- 1. Naloxonazine - Wikipedia [en.wikipedia.org]

- 2. Naloxonazine actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Naloxonazine, a specific mu-opioid receptor antagonist, attenuates the increment of locomotor activity induced by acute methamphetamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective antagonism by naloxonazine of antinociception by Tyr-D-Arg-Phe-beta-Ala, a novel dermorphin analogue with high affinity at mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. va.gov [va.gov]

An In-depth Technical Guide on the Core Effects of Naloxonazine on Downstream Signaling Pathways

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxonazine is a potent and irreversible antagonist of the μ-opioid receptor (MOR), playing a crucial role in the study of opioid pharmacology.[1] Its high affinity and selectivity for the μ₁ subtype have made it an invaluable tool for dissecting the complex signaling cascades initiated by opioid receptor activation. This technical guide provides a comprehensive overview of naloxonazine's mechanism of action and its modulatory effects on key downstream signaling pathways. We will delve into its impact on the adenylyl cyclase/cAMP system, the mitogen-activated protein kinase (MAPK/ERK) pathway, and phospholipase C (PLC) signaling. This document synthesizes quantitative data, details established experimental protocols, and provides visual representations of these pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Naloxonazine

Naloxonazine is a dimeric azine derivative of naloxone (B1662785), formed spontaneously from naloxazone (B1237472) in acidic solutions.[2][3] It functions as a potent, long-lasting, and irreversible antagonist of μ-opioid receptors.[1][2] This irreversible binding is a key characteristic, distinguishing it from reversible antagonists like naloxone.[2][3] While primarily recognized for its high affinity for the μ₁-opioid receptor subtype, some studies suggest it may also exert antagonistic effects on central delta-opioid receptors.[4][5] Its utility in research stems from its ability to selectively block a subset of opioid receptor functions, thereby helping to elucidate the specific roles of different receptor subtypes and their downstream consequences.

Mechanism of Action at the Receptor Level

The primary action of naloxonazine is to bind to and block the μ-opioid receptor, a G-protein coupled receptor (GPCR). Opioid receptors, upon activation by agonists like morphine or DAMGO, primarily couple to inhibitory G-proteins of the Gαi/o family.[6] This coupling initiates a cascade of intracellular events. Naloxonazine, as an antagonist, competitively blocks the binding of agonists to the receptor, thereby preventing the initiation of these downstream signals. Its irreversible nature ensures a prolonged blockade, making it a powerful tool for in vivo and in vitro studies.[2]

Impact on Downstream Signaling Pathways

Adenylyl Cyclase (AC) / Cyclic AMP (cAMP) Pathway

Pathway Overview: The Gαi/o pathway is classically defined by its inhibition of adenylyl cyclase, an enzyme responsible for converting ATP into the second messenger cyclic AMP (cAMP).[7][8] A decrease in intracellular cAMP levels leads to reduced activity of Protein Kinase A (PKA), which in turn affects the phosphorylation of numerous downstream targets, including transcription factors like the cAMP Response Element-Binding protein (CREB).[8]

Effect of Naloxonazine: By blocking agonist binding to the μ-opioid receptor, naloxonazine prevents the Gαi-mediated inhibition of adenylyl cyclase.[9] In a system where an opioid agonist is present, the application of naloxonazine will restore adenylyl cyclase activity and bring cAMP levels back towards baseline. In states of chronic opioid exposure, which can lead to a compensatory upregulation or "superactivation" of the adenylyl cyclase system, the administration of naloxonazine can precipitate a withdrawal response characterized by a dramatic overshoot in cAMP production.[9][10][11]

Signaling Pathway: Naloxonazine's Effect on the cAMP Pathway

Caption: Naloxonazine blocks agonist activation of the μ-opioid receptor.

| Parameter | Agonist (e.g., DAMGO) | Agonist + Naloxonazine | Reference |

| Adenylyl Cyclase Activity | Decreased | Baseline/Increased | [7][8] |

| Intracellular cAMP Levels | Decreased | Baseline/Increased | [9] |

| PKA Activity | Decreased | Baseline/Increased | [8] |

| CREB Phosphorylation | Decreased | Baseline/Increased | [12][13] |

Table 1: Quantitative effects of naloxonazine on the cAMP pathway in the presence of an opioid agonist.

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

Pathway Overview: Opioid receptors can also modulate the MAPK/ERK signaling cascade.[12][14] This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival. Activation can occur through both G-protein-dependent and β-arrestin-dependent mechanisms.[7][15] Upon receptor activation, a series of phosphorylation events (Ras → Raf → MEK → ERK) leads to the activation of ERK1/2, which then translocates to the nucleus to phosphorylate transcription factors.

Effect of Naloxonazine: The effect of naloxonazine on the MAPK/ERK pathway is context-dependent. In scenarios where an opioid agonist induces ERK phosphorylation, naloxonazine will block this effect.[12] For instance, studies have shown that naloxone, a related antagonist, prevents agonist-induced MAPK/ERK activation.[12] Conversely, in models of opioid withdrawal, naloxone or naloxonazine administration can lead to a significant increase in ERK phosphorylation, which is implicated in the cellular adaptations underlying dependence.[13][16][17]

Signaling Pathway: Naloxonazine's Effect on the MAPK/ERK Pathway

Caption: Naloxonazine blocks agonist-induced MAPK/ERK signaling.

| Parameter | Agonist (e.g., DAMGO) | Agonist + Naloxonazine | Naloxonazine-precipitated Withdrawal | Reference |

| ERK1/2 Phosphorylation | Increased | Baseline | Markedly Increased | [12][13][16][17] |

| c-Fos Expression | Variable | Baseline | Increased | [16][17] |

Table 2: Effects of naloxonazine on the MAPK/ERK pathway under different conditions.

Phospholipase C (PLC) / Inositol (B14025) Trisphosphate (IP₃) Pathway

Pathway Overview: While less commonly associated with μ-opioid receptors than the cAMP pathway, GPCRs can also signal through Gαq proteins to activate Phospholipase C (PLC).[18] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).

Effect of Naloxonazine: The role of naloxonazine in this pathway is primarily inhibitory. If a specific opioid agonist couples to the μ-opioid receptor and activates the PLC/IP₃ pathway, naloxonazine will prevent this activation by blocking the receptor. This would manifest as a prevention of agonist-induced intracellular Ca²⁺ release. The activation of PKC is also a component of some opioid-induced MAPK/ERK activation, providing a point of crosstalk between these pathways.[15]

Signaling Pathway: Naloxonazine's Effect on the PLC/IP₃ Pathway

References

- 1. Naloxonazine - Wikipedia [en.wikipedia.org]

- 2. Naloxonazine, a potent, long-lasting inhibitor of opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Evidence that naloxonazine produces prolonged antagonism of central delta opioid receptor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reversal of morphine-induced respiratory depression with the μ1-opioid receptor antagonist naloxonazine engenders excitation and instability of breathing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. escholarship.org [escholarship.org]

- 9. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Opioid-Induced Mitogen-Activated Protein Kinase Signaling in Rat Enteric Neurons following Chronic Morphine Treatment | PLOS One [journals.plos.org]

- 13. Activation of the spinal ERK signaling pathway contributes naloxone-precipitated withdrawal in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Opioid effects on mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of the ERK signalling pathway contributes to the adaptive changes in rat hearts during naloxone-induced morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of the ERK signalling pathway contributes to the adaptive changes in rat hearts during naloxone-induced morphine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Altered PLCβ/IP3/Ca2+ Signaling Pathway Activated by GPRCs in Olfactory Neuronal Precursor Cells Derived from Patients Diagnosed with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stability and Metabolism of Naloxonazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxonazine is a potent, long-acting, and selective antagonist of the μ₁-opioid receptor subtype. Its prolonged in vivo activity is not a result of a long metabolic half-life but rather its characteristic irreversible or pseudo-irreversible binding to its target receptor. This technical guide provides a comprehensive overview of the current understanding of the in vivo stability and metabolism of naloxonazine. While direct metabolic studies on naloxonazine are limited, this guide synthesizes available data, proposes probable metabolic pathways based on its parent compound, naloxone (B1662785), and outlines detailed experimental protocols for its investigation. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams. This guide serves as a critical resource for researchers and professionals involved in the development and study of opioid receptor antagonists.

Introduction

Naloxonazine, an azine derivative of naloxone, has emerged as a valuable pharmacological tool for elucidating the roles of μ₁-opioid receptors in various physiological and pathological processes. Unlike its precursor, naloxazone (B1237472), which is unstable in acidic solutions, naloxonazine is relatively stable and exhibits potent, long-lasting antagonist effects both in vitro and in vivo.[1] Understanding the in vivo stability and metabolic fate of naloxonazine is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the opioid system.

The prolonged duration of action of naloxonazine is a key feature that distinguishes it from reversible antagonists like naloxone. This extended effect is not attributed to slow metabolic clearance but to its ability to form a long-lasting, likely covalent, bond with the μ₁-opioid receptor.[2] This irreversible antagonism makes it a unique tool for studying the long-term consequences of opioid receptor blockade.

This guide will delve into the known aspects of naloxonazine's in vivo stability, explore its likely metabolic pathways by drawing parallels with naloxone, and provide detailed experimental methodologies for its further investigation.

In Vivo Stability of Naloxonazine

The in vivo stability of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic profile. For naloxonazine, its stability is intrinsically linked to its mechanism of action.

Chemical Stability

In aqueous solutions, particularly under acidic conditions, naloxazone spontaneously converts to the more stable dimeric azine, naloxonazine.[1] This inherent stability is a key advantage for in vivo studies, ensuring that the active compound is present in a consistent form. Unlike naloxazone, naloxonazine does not readily dissociate back to naloxone.[1]

Pharmacokinetic Profile and Half-Life

Despite its long-lasting pharmacological effects, which can persist for over 24 hours, the terminal elimination half-life of naloxonazine is surprisingly short.[2] Studies in mice and rats have estimated the terminal elimination half-life to be less than 3 hours .[2] This rapid clearance from the systemic circulation, coupled with its prolonged biological activity, provides strong evidence for its irreversible or pseudo-irreversible binding to opioid receptors. Once bound, the duration of antagonism is dictated by the turnover rate of the receptor protein rather than the pharmacokinetic profile of the drug.

| Parameter | Species | Value | Reference |

| Terminal Elimination Half-life | Mice, Rats | < 3 hours | [2] |

Table 1: Pharmacokinetic Parameter of Naloxonazine

Metabolism of Naloxonazine

Direct studies detailing the metabolic pathways of naloxonazine are notably scarce in the scientific literature. However, based on its chemical structure as a derivative of naloxone, it is highly probable that it undergoes similar enzymatic transformations. The primary metabolic routes for naloxone are glucuronidation and N-dealkylation, with subsequent reduction of the 6-keto group.

Proposed Metabolic Pathways

The metabolism of naloxone is well-characterized and primarily occurs in the liver. The major metabolite is naloxone-3-glucuronide (B1512897) (N3G), which is pharmacologically inactive.[3] Minor metabolites are formed through N-dealkylation and the reduction of the 6-keto group.[3] Given the structural similarities, it is hypothesized that naloxonazine may be metabolized via the following pathways:

-

Glucuronidation: The phenolic hydroxyl group at the 3-position of the morphinan (B1239233) ring is a likely site for glucuronidation by UDP-glucuronosyltransferases (UGTs). This would result in the formation of naloxonazine-3-glucuronide.

-

N-dealkylation: The N-allyl group can be removed by cytochrome P450 (CYP) enzymes, leading to the formation of nor-naloxonazine.

-

6-Keto Reduction: The ketone group at the 6-position can be reduced to form 6-α- and 6-β-naloxonazinol.

It is important to emphasize that these are proposed pathways based on the metabolism of a related compound. Definitive identification and quantification of naloxonazine metabolites require dedicated metabolic studies.

Experimental Protocols

To address the existing knowledge gaps, well-designed in vivo stability and metabolism studies are essential. The following sections outline detailed methodologies that can be adapted for the investigation of naloxonazine.

In Vivo Stability Assessment

This protocol aims to determine the pharmacokinetic profile and in vivo stability of naloxonazine.

Experimental Workflow for In Vivo Stability Assessment

Caption: Workflow for assessing the in vivo stability and pharmacokinetics of naloxonazine.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

-

Dosing: Naloxonazine is dissolved in a suitable vehicle (e.g., saline with a small amount of acetic acid to ensure solubility). Administration can be intravenous (i.v.) via the tail vein or intraperitoneal (i.p.). A typical dose for pharmacokinetic studies might range from 1 to 10 mg/kg.

-

Sample Collection:

-

Blood: Serial blood samples (e.g., 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 180, 240 minutes) into heparinized tubes.

-

Tissues: At the end of the experiment, animals are euthanized, and tissues of interest (e.g., brain, liver, kidneys) are rapidly excised, weighed, and flash-frozen in liquid nitrogen.

-

-

Sample Processing:

-

Plasma: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Tissues: Tissues are homogenized in an appropriate buffer.

-

-

Analytical Method:

-

Extraction: Naloxonazine is extracted from plasma or tissue homogenates using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Quantification: The concentration of naloxonazine is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Data Analysis: Pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd), are calculated using appropriate pharmacokinetic modeling software.

In Vivo Metabolism Study

This protocol is designed to identify and quantify the metabolites of naloxonazine in vivo.

Caption: Simplified signaling pathway of the μ-opioid receptor and its irreversible blockade by naloxonazine.

The activation of the μ-opioid receptor by an agonist typically leads to:

-

Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels: This includes the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

By irreversibly binding to the μ₁-opioid receptor, naloxonazine prevents these signaling events from occurring in response to opioid agonists, leading to a long-lasting blockade of their effects.

Conclusion

Naloxonazine is a powerful tool in opioid research due to its potent, selective, and long-lasting antagonism of the μ₁-opioid receptor. Its in vivo stability is characterized by rapid systemic clearance but prolonged pharmacological effects, a hallmark of its irreversible receptor binding. While its metabolic fate has not been explicitly elucidated, it is likely to undergo metabolism via pathways similar to its parent compound, naloxone.

The lack of direct metabolic data for naloxonazine represents a significant knowledge gap. The experimental protocols outlined in this guide provide a framework for future research to comprehensively characterize its in vivo stability and metabolism. A thorough understanding of these properties will enhance the utility of naloxonazine as a research tool and inform the development of next-generation opioid receptor antagonists with tailored pharmacokinetic and pharmacodynamic profiles. Further investigation into the precise molecular interactions underlying its irreversible binding and the full spectrum of its metabolic products will be crucial for advancing the field of opioid pharmacology.

References

- 1. Naloxonazine, a potent, long-lasting inhibitor of opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naloxonazine actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of intranasal and intravenous naloxone hydrochloride administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Naloxonazine: A Technical Guide for the Study of Opioid Receptor Pharmacology

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Naloxonazine is a pivotal pharmacological tool for researchers investigating the complexities of the opioid system. As a selective and irreversible antagonist of the mu-1 (μ₁) opioid receptor subtype, it allows for the precise dissection of μ₁-mediated effects from those governed by other opioid receptors, such as the mu-2 (μ₂), delta (δ), and kappa (κ) subtypes. This guide provides an in-depth overview of naloxonazine's mechanism of action, applications in research, detailed experimental protocols for its use, and a summary of its quantitative pharmacological parameters. The inclusion of signaling pathway diagrams and experimental workflows aims to facilitate a deeper understanding and practical application of this compound in a laboratory setting.

Chemical Properties and Mechanism of Action

Naloxonazine is an azine derivative of naloxone (B1662785) and is characterized by its highly selective and irreversible antagonism of the μ₁ opioid receptor. Its mechanism involves forming a long-lasting, wash-resistant bond, likely covalent, with the μ₁ receptor subtype.[1][2] This irreversible action distinguishes it from reversible antagonists like naloxone. This property makes naloxonazine exceptionally valuable for in vivo studies, as a single administration can produce a prolonged blockade of μ₁ receptors, lasting over 24 hours.[1] It is important to note that this selectivity is dose-dependent; at high concentrations, naloxonazine can irreversibly antagonize other opioid receptor subtypes.[1]

Key Applications in Pharmacological Research

-

Dissecting Opioid Receptor Subtype Functions: By selectively inactivating the μ₁ receptor population, naloxonazine enables the study of physiological processes mediated by μ₂ and other opioid receptors.

-

Analgesia Research: It is extensively used to investigate the specific contribution of μ₁ receptors to the analgesic effects of various opioid agonists like morphine and fentanyl.[1][3]

-

Behavioral Pharmacology: Naloxonazine is employed to explore the role of μ₁ receptors in opioid-induced reward, locomotor activity, and other behavioral effects.[4]

-

In Vitro Receptor Characterization: It serves as a tool in radioligand binding assays to define and characterize the μ₁ receptor population in neuronal tissue.[2]

Quantitative Data

Summarizing the precise quantitative pharmacology of naloxonazine is challenging due to variability in experimental conditions across historical literature. The following tables represent the most consistent findings.

Table 1: In Vitro Opioid Receptor Binding Profile

While specific Kᵢ values are not consistently reported across the literature, naloxonazine's binding profile is characterized by its high affinity and irreversible interaction with the μ₁ receptor, with significantly lower affinity for other receptor subtypes.

| Receptor Subtype | Binding Characteristics | Comment | Reference |

| μ₁ | High-affinity, irreversible antagonism | The primary target; wash-resistant binding. | [1][2] |

| μ₂ | Low-affinity, reversible antagonism | Naloxonazine-insensitive sites are often characterized as μ₂. | [1] |

| δ | Very low affinity | Some studies suggest potential long-lasting antagonism at high doses. | [5] |

| κ | Very low affinity | Generally considered insensitive to naloxonazine's irreversible effects. | [6] |

Table 2: In Vivo Receptor Occupancy

Direct quantitative data on in vivo receptor occupancy percentages for naloxonazine are sparse. However, functional studies demonstrate that effective μ₁ receptor blockade is achieved for at least 24 hours after a single systemic dose.

| Dose (mg/kg, s.c.) | Route | Time Post-Admin | Effect | Species | Tissue | Reference |

| 35 | s.c. | 24 hours | Significant antagonism of μ₁-mediated analgesia. | Mouse | CNS | [7] |

| 20 | i.p. | 60 minutes | Attenuation of methamphetamine-induced locomotor activity. | Mouse | Striatum | [4] |

Table 3: Effect of Naloxonazine Pretreatment on Opioid-Induced Analgesia

Naloxonazine pretreatment significantly attenuates the analgesic potency of μ-opioid agonists, providing functional evidence of μ₁ receptor blockade. This is often expressed as a "rightward shift" in the dose-response curve of the agonist.

| Opioid Agonist | Analgesia Assay | Naloxonazine Pretreatment | Effect on Agonist Potency | Species | Reference |

| Morphine | Tail-flick | 10-35 mg/kg, 24h prior | Blocks the μ₁ component of analgesia, reducing maximal effect. | Mouse/Rat | [1][3] |

| TAPA (dermorphin analogue) | Tail-flick | 35 mg/kg, 24h prior | Marked rightward shift of the dose-response curve. | Mouse | [7] |

| Endomorphin-2 | Paw-withdrawal | s.c. or i.t., 24h prior | High sensitivity to antagonism by naloxonazine. | Mouse | [8] |

Experimental Protocols

Protocol: In Vitro Radioligand Binding for Irreversible Antagonism

This protocol is designed to demonstrate the irreversible binding of naloxonazine to μ₁ opioid receptors in brain tissue membranes.

Materials:

-

Rodent brain tissue (e.g., whole brain, cortex, or thalamus)

-

Naloxonazine dihydrochloride

-

Radioligand (e.g., [³H]-DAMGO for μ receptors)

-

Non-specific binding control (e.g., unlabeled naloxone at 10 µM)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Homogenizer, centrifuge, glass fiber filters, scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold Homogenization Buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei and debris. Centrifuge the supernatant at 20,000 x g for 20 min to pellet membranes. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Naloxonazine Pre-incubation: Resuspend the final membrane pellet. Divide the membrane suspension into two aliquots: 'Control' and 'Naloxonazine-Treated'. Incubate the 'Naloxonazine-Treated' aliquot with a desired concentration of naloxonazine (e.g., 50 nM) for 30 minutes at 25°C. Incubate the 'Control' aliquot with buffer only.

-

Washing Step (Crucial for Irreversibility): To remove any unbound naloxonazine, centrifuge both aliquots at 20,000 x g for 20 min. Discard the supernatant and resuspend the pellets in fresh Assay Buffer. Repeat this wash step at least three times.

-

Binding Assay: Aliquot both control and naloxonazine-treated membranes into assay tubes. Add the radioligand (e.g., [³H]-DAMGO at a concentration near its Kₔ). For non-specific binding determination, add 10 µM naloxone to a set of tubes for each condition.

-

Incubation: Incubate all tubes for 60 minutes at 25°C.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer.

-

Quantification: Place filters in scintillation vials with cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding) for both control and naloxonazine-treated membranes. A significant reduction in specific binding in the treated group indicates irreversible antagonism.

Protocol: In Vivo Assessment of Analgesia (Tail-Flick Test)

This protocol assesses the contribution of μ₁ receptors to an opioid's analgesic effect using naloxonazine pretreatment in mice.

Materials:

-

Male ICR or C57BL/6 mice (20-25 g)

-

This compound

-

Opioid agonist (e.g., Morphine sulfate)

-

Saline solution (0.9% NaCl)

-

Tail-flick analgesia meter (radiant heat source)

Procedure:

-

Animal Acclimation: Acclimate mice to the testing room and handling for at least 60 minutes before the experiment. Acclimate them to the restraint tube of the tail-flick apparatus briefly on a prior day.

-

Naloxonazine Pretreatment: Administer naloxonazine (e.g., 35 mg/kg, s.c.) or vehicle (saline) to two groups of mice 24 hours before the analgesic test.

-

Baseline Latency: On the day of the experiment, gently place each mouse in the restraint tube. Position the tail over the radiant heat source (approximately 3 cm from the tip). Record the baseline latency for the mouse to flick its tail away from the heat. Implement a cut-off time (e.g., 10-15 seconds) to prevent tissue damage. Average 2-3 baseline readings for each mouse.

-

Opioid Administration: Administer the opioid agonist (e.g., Morphine, 5 mg/kg, s.c.) or saline to the mice.

-